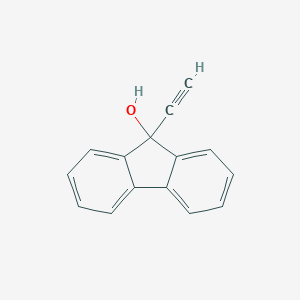

9-Ethynyl-9-fluorenol

Vue d'ensemble

Description

9-Ethynyl-9-fluorenol is a multifunctional compound that has garnered attention for its synthesis, molecular structure, chemical reactions, physical properties, and chemical properties. Its derivatives are explored for various applications, including optoelectronic materials due to their luminescent properties with high quantum yields (Jianchuan Ye et al., 2007).

Synthesis Analysis

The synthesis of this compound and its derivatives involves sophisticated chemical processes that enable the exploration of its crystallographic and optical properties. Jianchuan Ye et al. (2007) elaborated on the synthesis methods and characterization of these compounds, highlighting their potential in the field of optoelectronics due to their luminescent properties.

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through various spectroscopic methods, providing insights into its crystal effects on molecular charge densities. A detailed study by Overgaard et al. (2003) utilized low-temperature single-crystal X-ray diffraction data to determine the charge density distribution in crystalline this compound, comparing it with theoretical DFT calculations (J. Overgaard et al., 2003).

Chemical Reactions and Properties

Various chemical reactions and properties of this compound have been explored, demonstrating the compound's versatility. For instance, its ability to form derivatives through reactions with triaryltin hydride and its reaction pathways leading to organotin compounds have been documented, showcasing the compound's reactivity and potential for creating diverse chemical structures (Qian Ming & F. Fang, 2000).

Physical Properties Analysis

The study of this compound's physical properties, such as its crystal structure and solubility, contributes to understanding its interactions and stability in various environments. The analysis of its crystal structure reveals important details about its molecular geometry and packing in the solid state, influencing its physical behavior and applications.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and the nature of its derivatives, are crucial for its applications in materials science and chemistry. Its photochemical properties, for example, have been investigated to understand the generation of fluorenyl cations and their stability, which is significant for developing photovoltaic materials and understanding reaction mechanisms (Mathew Bancerz et al., 2010).

Applications De Recherche Scientifique

Optoelectronic Materials : A series of compounds derived from 9-ethynyl-9-fluorenol were synthesized and characterized, revealing some derivatives to be luminescent with high quantum yields. This indicates potential use as optoelectronic materials based on their optical properties (Ye et al., 2007).

Molecular Charge Densities : The charge density distribution in crystalline this compound was studied, providing insights into molecular electrostatic potentials and atomic charges. This has implications for understanding and designing materials with specific electronic properties (Overgaard et al., 2003).

Polymer Chemistry : Poly(this compound) was prepared via polymerization and characterized. It showed potential applications in the field of conductive polymers due to its conjugated polymer backbone system with fluorene groups, exhibiting photoluminescence and a specific band gap (Jang & Son, 2014).

Electrochemical Studies : The electroreduction of aryl derivatives of methanol, including 9-fluorenol, was studied, showing the potential application in designing electrochemical reactions and understanding the behavior of similar organic molecules (Mendkovich et al., 2016).

Kinetic Stabilization in Zeolites : The reactivity of the 9-fluorenyl cation, generated via photoheterolysis of 9-fluorenols in alkali metal zeolites, was explored. This offers insights into the stabilizing effects of non-proton exchanged zeolites on electrophilic guests, which could be beneficial for catalysis or material storage (O'neill et al., 2000).

Explosive Detection : A study on 9-ethynyl-9-hydroxyanthrone, a derivative of this compound, showed high fluorescence response to explosives like TNT and HMX, indicating its potential as a sensing material for detecting explosives (Liu, 2011).

Supramolecular Chemistry : Host compounds derived from this compound were synthesized, and their inclusion properties were studied. The changes in color upon guest complexation and the modes of supramolecular interaction have implications for designing materials with responsive properties (Hosseinzadeh et al., 2007).

Mécanisme D'action

Target of Action

The primary targets of 9-Ethynyl-9-fluorenol are currently unknown

Mode of Action

It is known that the lipophilicity of this compound is higher than that of drugs like modafinil and amphetamine, suggesting that it may penetrate the blood-brain barrier more readily .

Biochemical Pathways

Studies on fluorene, a structurally similar compound, suggest that the metabolic pathway is initiated from the c-9 position, resulting in 9-fluorenol . The growth and metabolism characteristics analysis of certain strains have shown potential in fluorene catabolism .

Pharmacokinetics

Its lipophilicity suggests that it may have good bioavailability due to its potential to cross biological membranes .

Result of Action

A study on the charge density distribution of this compound suggests that it may have unique electronic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is considered hazardous by the 2012 OSHA Hazard Communication Standard, with specific target organ toxicity to the respiratory system .

Safety and Hazards

Propriétés

IUPAC Name |

9-ethynylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c1-2-15(16)13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h1,3-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZVVJGCZZAWBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(C2=CC=CC=C2C3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333823 | |

| Record name | 9-Ethynyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13461-74-0 | |

| Record name | 9-Ethynyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural characteristics of 9-Ethynyl-9-fluorenol and how is it typically characterized?

A: this compound is an organic compound featuring a fluorene core with a hydroxyl group and an ethynyl group attached to the central carbon atom (position 9). Its molecular formula is C15H10O and its molecular weight is 206.24 g/mol. [] The compound is often characterized using various spectroscopic techniques. For instance, its conjugated polymer backbone and functional groups are commonly identified through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. [] X-ray diffraction studies are also employed to investigate its crystal structure and supramolecular interactions, particularly in the presence of guest molecules. []

Q2: What unique optical properties does this compound and its derivatives exhibit?

A: Poly(this compound), a polymer derived from this compound, demonstrates interesting optical properties, including a UV-Vis absorption spectrum extending up to approximately 600 nm and a band gap of 2.20 eV. [] This suggests potential applications in optoelectronic devices. Additionally, derivatives like 2,7-dibromo-9-ethynyl-9-fluorenol exhibit color changes (from yellow to colorless) upon complexation with guest molecules, making them intriguing candidates for sensing applications. []

Q3: How is this compound employed in the synthesis of organometallic compounds?

A: this compound serves as a valuable precursor in organometallic chemistry, specifically in the synthesis of ruthenium allenylidene complexes. [] It reacts with appropriate ruthenium precursors to afford complexes where the ethynyl group is transformed into an allenylidene moiety (C=C=C) directly attached to the ruthenium center. This highlights the versatility of this compound as a building block for synthesizing organometallic complexes with potential applications in catalysis or materials science.

Q4: Are there any studies on the charge density distribution within the this compound molecule?

A: Yes, researchers have investigated the experimental charge density distribution of crystalline this compound using high-resolution X-ray diffraction data at low temperature (100 K). [] This study involved refining a pseudo-atomic multipolar expansion model against the experimental data and comparing it with theoretical Density Functional Theory (DFT) calculations. The findings revealed the presence of two distinct types of medium-strength OH---O hydrogen bonds in the crystal structure, impacting the overall charge density distribution.

Q5: What are the potential applications of this compound derivatives in material science?

A: Derivatives like 2,7-dibromo-9-alkynylfluorenols have shown potential in supramolecular chemistry due to their ability to form inclusion complexes with guest molecules. [] The change in color upon guest inclusion makes them promising candidates for sensing applications. Additionally, the synthesis of poly(this compound) with its conjugated backbone and interesting optical properties [] indicates potential applications in organic electronics and photonics.

Q6: Are there any known reactions of this compound with thionyl chloride?

A: While specific details about the reaction of this compound with thionyl chloride are not elaborated upon in the provided abstracts, research suggests that this reaction is feasible. [] Further investigation into the reaction products and conditions could provide valuable insights into the reactivity of this compound and its potential as a synthetic intermediate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Bis[4-(dimethylamino)phenyl]thiourea](/img/structure/B84987.png)